
3-ヨード-2-メチル-1-(フェニルスルホニル)-7-アザインドール
概要
説明
3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and a phenylsulfonyl group at the first position of the indole ring. The azaindole moiety introduces a nitrogen atom into the indole structure, which can significantly alter its chemical and biological properties.
科学的研究の応用
3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole typically involves multiple steps:
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base.
Phenylsulfonylation: The phenylsulfonyl group can be introduced by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.
Azaindole Formation: The azaindole ring can be formed through cyclization reactions involving appropriate precursors and conditions.
Industrial Production Methods
Industrial production of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the indole ring.
Reduction: Reduction reactions can target the sulfonyl group or the iodine atom.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or sulfoxides.
Reduction: Products may include alcohols, amines, or deiodinated compounds.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted azaindoles.
作用機序
The mechanism of action of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The iodine atom and the azaindole moiety can contribute to the compound’s electronic properties, influencing its reactivity and selectivity.
類似化合物との比較
Similar Compounds
3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole: Lacks the nitrogen atom in the indole ring, which can affect its chemical and biological properties.
2-Methyl-1-(phenylsulfonyl)-7-azaindole:
3-Iodo-1-(phenylsulfonyl)-7-azaindole: Lacks the methyl group, which can alter its steric and electronic properties.
Uniqueness
3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is unique due to the combination of the iodine atom, methyl group, phenylsulfonyl group, and azaindole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-2-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRQJTMQOAZRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
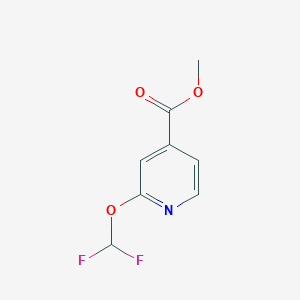
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)


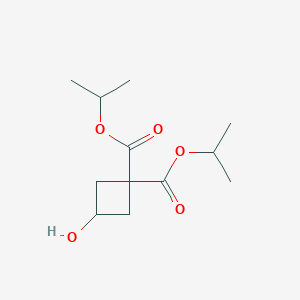
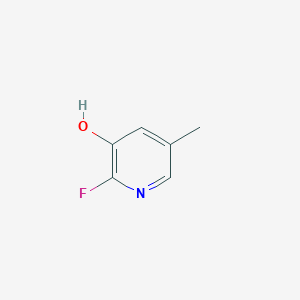
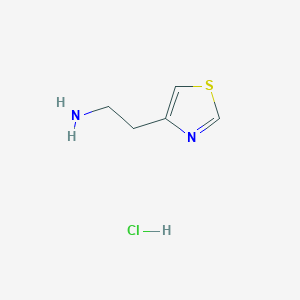
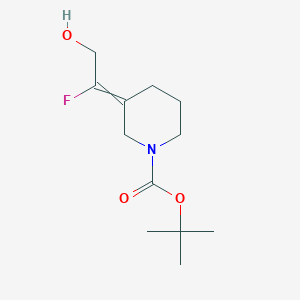
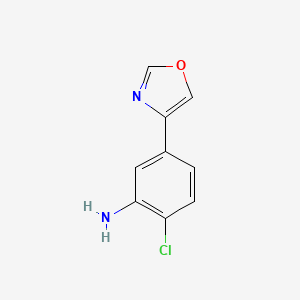
![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)
![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)
